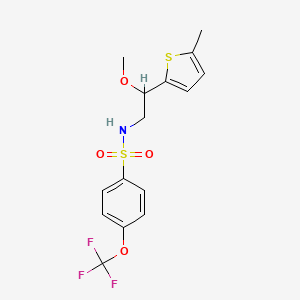

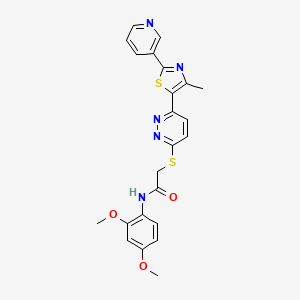

![molecular formula C21H18ClN5O2S B2648308 N1-(2-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894040-21-2](/img/structure/B2648308.png)

N1-(2-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their significant biological and pharmacological properties, and have been used in medicinal chemistry as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral agents, and more .

Synthesis Analysis

The synthesis of triazole compounds often involves the reaction of azides with alkynes, a process known as a click reaction . This reaction is catalyzed by copper (I) and results in the formation of a triazole ring .Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It exists in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in various cycloaddition reactions .Physical And Chemical Properties Analysis

Triazoles are generally stable compounds. They are resistant to metabolic degradation, able to engage in hydrogen bonding, and actively involved in dipole-dipole and π-stacking interactions .科学的研究の応用

Antiallergy Potential

A study by Hargrave, Hess, and Oliver (1983) on N-(4-substituted-thiazolyl)oxamic acid derivatives, which share a similar structural motif with N1-(2-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, revealed potent antiallergy activity in the rat PCA model. The synthesis approach involved the treatment of acetophenone with thiourea and iodine, leading to aminothiazoles, and subsequent condensation with ethyloxalyl chloride to produce thiazolyloxamates. These compounds, particularly one ethanolamine salt derivative, demonstrated significant potency exceeding that of disodium cromoglycate, suggesting potential for further pharmacological evaluation in antiallergy applications (Hargrave, Hess, & Oliver, 1983).

Structural Characterization and Antimicrobial Properties

Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized isostructural thiazole derivatives, providing insights into their molecular structures through single crystal diffraction. The compounds exhibited planarity with certain phenyl groups oriented perpendicular to the molecule's main plane. Although the study did not directly address biological activities, the detailed structural analysis contributes to understanding the interactions and potential applications of such molecules in antimicrobial and other biological studies (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Insecticidal and Fungicidal Activities

Liu, Shao-hua, Ling, Yun, and Yang Xin-Ling (2013) investigated the bioactivities of a compound structurally related to this compound, demonstrating not only insecticidal activity against pea aphids but also fungicidal activities and antitumor properties. The compound's structure was elucidated through IR, 1H NMR, and single-crystal X-ray diffraction, revealing a near coplanar arrangement of benzene and oxazole rings, which may contribute to its biological activities (Liu et al., 2013).

Corrosion Inhibition Performance

A study by Kaya et al. (2016) on thiazole and thiadiazole derivatives, similar in structure to the compound , demonstrated their potential as corrosion inhibitors for iron metal. The research employed density functional theory (DFT) calculations and molecular dynamics simulations to predict the corrosion inhibition performances of these molecules, indicating their potential applications in protecting metal surfaces from corrosion (Kaya et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

N'-(2-chlorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O2S/c1-13-5-4-6-14(11-13)18-25-21-27(26-18)15(12-30-21)9-10-23-19(28)20(29)24-17-8-3-2-7-16(17)22/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRWQKBVSDGQPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-2-(3-methoxyphenyl)vinyl]phenol](/img/structure/B2648226.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide](/img/structure/B2648228.png)

![[3-(Trifluoromethoxy)cyclobutyl]methanol](/img/structure/B2648231.png)

![N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride](/img/structure/B2648234.png)

![(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate](/img/structure/B2648235.png)

![(2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2648241.png)

![2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2648244.png)